molecular formula C9H7N3O2 B2411841 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 77556-50-4

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2411841
CAS No.: 77556-50-4
M. Wt: 189.174
InChI Key: KQBNORAXWCYKIR-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: The information provided in this article is based on current knowledge and research

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-2-carboxylic acid hydrazide and ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another positional isomer.

    1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the pyridine ring attachment.

These compounds share similar core structures but differ in the position of functional groups, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid group. Its molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of approximately 176.17 g/mol. The structural formula can be represented as follows:

Structure C9H8N2O2\text{Structure }\text{C}_9\text{H}_8\text{N}_2\text{O}_2

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this compound have shown promising results against E. coli and Staphylococcus aureus .
  • Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer treatment. For example, compounds with similar structures have been reported to exhibit antiproliferative effects on several cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thereby altering their activity and influencing disease processes .
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways that are crucial for cellular function and response .

Anticancer Activity

A study evaluated the anticancer potential of several pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values indicated effective concentrations for inducing apoptosis .

Antimicrobial Efficacy

In another study, the antimicrobial properties of various pyrazole derivatives were tested against pathogens such as E. coli and Klebsiella pneumoniae. The results showed that certain derivatives exhibited higher efficacy than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMDA-MB-231 (Breast)15 µM
AnticancerHepG2 (Liver)20 µM
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus5 µg/mL

Properties

IUPAC Name

1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBNORAXWCYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyridin-2-yl-1H-pyrazol-4-carboxylic acid ethyl ester (0.81 g, 3.73 mmol) was dissolved in a THF/ethanol (50 ml/10 ml) mixture, cooled to 0° C. and treated with lithium hydroxide (11.2 ml, 1N aqueous solution). The reaction mixture was allowed to warm-up to ambient temperature and subsequently stirred at that temperature for 7 h. The reaction mixture was extracted with dichloromethane (4×100 ml) and the combined organic phases were dried and evaporated to yield the product as white solid (0.68 g, 96%) which was used without any further purification.
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Yield
96%

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